2-Aminoquinoline-6-carbonitrile
Description
Properties
IUPAC Name |
2-aminoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZVIJVNHFZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-6-carbonitrile can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent.
Photocatalytic Synthesis: Utilizing nanostructured titanium dioxide as a photocatalyst, benzaldehyde, methyl cyanoacetate, and aromatic amines can be reacted under solvent-free conditions and microwave irradiation to produce carbonitrile quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and sustainable approaches. These methods include:
Green Chemistry Approaches: Using recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact.
Microwave and Ultrasound Promoted Synthesis: These methods enhance reaction rates and yields while reducing energy consumption and waste production.
Chemical Reactions Analysis
Hydrogenation of the Cyano Group
The nitrile group in 2-aminoquinoline-6-carbonitrile undergoes catalytic hydrogenation to form primary amines. This reaction is critical for synthesizing derivatives with enhanced solubility or biological activity.
Example Reaction
| Reaction Conditions | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| H₂ (1 atm), NH₃/MeOH | Raney Ni | Methanol | 20°C, 16 h | 82% |
Mechanism : The cyano group is reduced to a methylamine group via hydrogenation, retaining the quinoline scaffold.
Cyano Group Hydrolysis
The nitrile functionality can be hydrolyzed to carboxylic acids under basic or acidic conditions, enabling access to carboxylated derivatives.
Example Reaction
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quinoline-6-carbonitrile | NaOH (aq.), reflux | Quinoline-6-carboxylic acid | 79% |
Key Insight : Hydrolysis proceeds via intermediate amide formation, with NaOH providing nucleophilic hydroxide ions for nitrile conversion.
Reductive Cyclization
Zn/AcOH-mediated reductive cyclization enables the formation of fused quinoline derivatives. This method is efficient and operates under mild conditions.
Example Reaction
| Starting Material | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-(2-Nitrophenyl)acrylonitrile | Zn, AcOH, EtOH | Reflux, 1–2 h | 2-Aminoquinoline-3-carbonitrile | 82% |
Mechanism : The nitro group is reduced to an amine, followed by intramolecular cyclization to form the quinoline core.
Heterocyclic Annulation
The amino and cyano groups participate in cyclocondensation reactions to form fused heterocycles, such as pyrimidoquinolines.
Example Reaction
| Reactants | Catalyst/Conditions | Product |
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activity
Quinoline derivatives, including 2-aminoquinoline-6-carbonitrile, have shown significant antiviral properties. They have been effective against various viral strains such as Zika virus, enterovirus, and HIV. Research indicates that quinoline scaffolds can be modified to enhance their biological activity, making them promising candidates for drug development against viral infections .
Neuronal Nitric Oxide Synthase Inhibition
Recent studies have focused on the development of 2-aminoquinoline-based inhibitors targeting neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Compounds derived from this compound have demonstrated potent inhibition of nNOS with improved selectivity over other isoforms, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Research has indicated that modifications to the quinoline structure can enhance cytotoxicity against various cancer cell lines. The ability of these compounds to interact with DNA and inhibit tumor growth positions them as valuable agents in cancer therapy .
Synthetic Applications
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions, including the Povarov reaction and other cyclization methods. These synthetic routes allow for the introduction of different substituents, thereby tailoring the compound's properties for specific applications in medicinal chemistry and materials science .
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Povarov Reaction | Formation of 2-aryl-substituted quinolines | Up to 95% |
| Rh(III)-catalyzed reactions | Dimerization and cyclization reactions | Good to excellent yields |
Material Science
Corrosion Inhibitors
this compound has been studied for its effectiveness as a corrosion inhibitor in acidic environments. Its ability to form protective films on metal surfaces offers potential applications in industrial settings where metal corrosion is a concern .
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the electron transport chain in the parasite’s mitochondria, leading to the generation of reactive oxygen species and subsequent parasite death.
Antimicrobial Activity: It inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
2-Chloroquinoline-6-carbonitrile (CAS 78060-54-5)
- Structure: Chlorine replaces the amino group at the 2-position.
- Molecular Formula : C₁₀H₅ClN₂.
- Key Differences: The electron-withdrawing chlorine atom reduces basicity compared to the amino group, altering reactivity in cross-coupling reactions. Higher lipophilicity due to the chloro substituent may influence membrane permeability in biological systems .
2-Amino-4-methylquinoline-6-carbonitrile (CAS 2091687-43-1)
- Structure : Methyl group at the 4-position.
- Molecular Formula : C₁₁H₉N₃.
- Enhanced stability in acidic conditions due to the electron-donating methyl group .
6-Chloro-2-quinolinecarbonitrile (CAS 52313-35-6)
- Structure: Cyano group at the 2-position and chlorine at the 6-position.
- Key Differences: Positional isomerism significantly affects electronic distribution; the cyano group at 2 alters conjugation patterns compared to 6-cyano derivatives. Potential for divergent biological activity profiles due to altered dipole moments .
Positional Isomers of Amino-Cyano Substituted Quinolines
6-Aminoquinoline-5-carbonitrile (CAS 54398-51-5)
- Structure: Amino at 6, cyano at 3.
- Molecular Formula : C₁₀H₇N₃.
- Key Differences: The adjacency of amino and cyano groups (positions 5 and 6) may facilitate intramolecular hydrogen bonding, affecting solubility and crystal packing. Reduced planarity compared to 2-amino-6-cyano derivatives could impact π-π stacking in material science applications .
Heterocyclic Core Modifications
6-Amino-2-chloropyrimidine-4-carbonitrile (CAS 64376-18-7)
- Structure: Pyrimidine core with amino, chloro, and cyano groups.
- Molecular Formula : C₅H₃ClN₄.
- Key Differences: The pyrimidine ring is smaller and less aromatic than quinoline, leading to higher reactivity in nucleophilic substitutions. Reduced bioavailability due to lower molecular weight and polarity .
6-Amino-2-methoxypyridine-3-carbonitrile
- Structure: Methoxy group at 2, amino at 6 on a pyridine ring.
- Key Differences: The methoxy group enhances solubility in polar solvents but reduces metabolic stability compared to quinoline derivatives. Limited conjugation across the pyridine ring decreases UV absorption intensity .
Fused-Ring and Complex Derivatives
6-Amino-2,3-dihydro-1H-benzisoquinoline (CAS 393516-81-9)
- Structure: Fused benzisoquinoline system with an amino group.
- Molecular Formula: Not explicitly provided (estimated C₁₁H₁₂N₂).
- Higher synthetic complexity compared to simple quinoline derivatives .
Comparative Data Table
Biological Activity
2-Aminoquinoline-6-carbonitrile is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities and potential therapeutic applications. The structural features of this compound, specifically the amino group at the second position and the carbonitrile group at the sixth position, contribute to its unique reactivity and biological interactions.
The compound's molecular formula is , and it has a molecular weight of 161.17 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antimalarial properties. Its mechanisms of action involve interference with essential biological processes in target organisms.
Antimicrobial Activity
Studies have shown that this compound can inhibit nucleic acid and protein synthesis in microbial cells, leading to cell death. This compound has been investigated against various bacterial strains, demonstrating notable efficacy.
Antimalarial Activity
The antimalarial action of this compound is primarily attributed to its ability to disrupt the electron transport chain in Plasmodium species, resulting in increased production of reactive oxygen species (ROS) that are toxic to the parasite.
Comparative Analysis with Similar Compounds
A comparison with other quinoline derivatives highlights the unique properties of this compound:
| Compound | Primary Activity | Mechanism of Action |
|---|---|---|
| Chloroquine | Antimalarial | Inhibits heme polymerization |
| Primaquine | Antimalarial | Disrupts mitochondrial function |
| Amodiaquine | Antimalarial/Anti-inflammatory | Inhibits heme detoxification |
| This compound | Antimicrobial/Antimalarial | Inhibits nucleic acid/protein synthesis |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Nucleic Acid Synthesis : The compound disrupts the synthesis pathways crucial for microbial growth.
- Disruption of Electron Transport Chain : In malaria parasites, it hinders mitochondrial function, leading to increased oxidative stress and cell death.
Case Studies
Recent studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics.
- In Vivo Studies : Animal models treated with this compound showed reduced parasitemia levels in malaria-infected subjects, indicating its potential as an effective treatment option.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Aminoquinoline-6-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A widely used approach involves cyclization of precursors such as o-cyanobenzylbromide with amines (e.g., diethylamine in ethanol), followed by nitrile reduction using lithium aluminum hydride (LiAlH4) in diethyl ether. Optimization of solvent polarity (e.g., ethanol vs. DME), temperature, and stoichiometric ratios is critical for improving yield .
- Characterization : Post-synthesis purification via recrystallization (e.g., chloroform) and validation by NMR and HPLC (>95% purity) are recommended .
Q. How is this compound structurally characterized to confirm regioselectivity?
- Techniques : Single-crystal X-ray diffraction (SCXRD) resolves the substitution pattern (amino at C4, nitrile at C6). Complementary methods include FT-IR (amine N-H stretch at ~3300 cm⁻¹) and ¹³C NMR (nitrile carbon signal at ~115 ppm) .
- Data Interpretation : Compare spectral data with structurally analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) to validate assignments .
Q. What are the primary applications of this compound in pharmacological research?
- Mechanistic Studies : The compound’s quinoline scaffold is explored for antimalarial activity, leveraging structural similarities to chloroquine. In vitro assays (e.g., parasite growth inhibition in Plasmodium falciparum) are standard .
- Derivative Synthesis : Functionalization at the amino or nitrile group (e.g., amidation, alkylation) generates analogs for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized to address low yields in nitrile reduction?
- Contradiction Analysis : LiAlH4 may over-reduce nitriles to amines under harsh conditions. Alternatives like catalytic hydrogenation (Pd/C, H₂) or milder reductants (NaBH₄ with NiCl₂) can preserve the nitrile group while achieving high conversion rates .
- Green Chemistry : Solvent-free conditions or ionic liquids improve atom economy and reduce waste .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Validation : Cross-test derivatives in multiple assay formats (e.g., enzyme inhibition vs. whole-cell assays) to rule out false positives. For example, discrepancies in IC₅₀ values may arise from differential cell permeability or off-target effects .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Plasmodium dihydrofolate reductase, aligning with experimental data .
Q. How does the electronic nature of substituents on the quinoline ring affect the compound’s reactivity in cross-coupling reactions?
- Experimental Design : Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to activate the C6 nitrile for Suzuki-Miyaura coupling. Monitor reaction progress via LC-MS and compare with DFT-calculated Fukui indices .
- Case Study : A study on 6-amino-2-methylquinoline-4-carboxylic acid demonstrated that electron-donating groups (e.g., -OCH₃) reduce electrophilicity at C6, requiring harsher conditions for functionalization .
Safety and Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group. Store at 2–8°C for long-term stability .
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis. In case of inhalation, move to fresh air and seek medical attention if symptoms persist .
Q. How should researchers address discrepancies in melting points reported for this compound analogs?
- Quality Control : Verify purity via HPLC and differential scanning calorimetry (DSC). For example, impurities from incomplete cyclization (e.g., unreacted o-cyanobenzylbromide) can lower observed melting points .
- Literature Cross-Reference : Compare data with peer-reviewed sources (e.g., Acta Crystallographica) rather than vendor catalogs to ensure accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
